2-(3-Chlorophenyl)-4-[(2-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine
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Overview
Description
2-(3-Chlorophenyl)-4-[(2-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrazine family. This class of compounds is known for its diverse biological activities and potential therapeutic applications. The unique structure of this compound makes it an interesting subject for scientific research, particularly in the fields of medicinal chemistry and drug development.
Mechanism of Action
Target of Action
The primary target of 2-(3-Chlorophenyl)-4-[(2-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine is PI3Kγ (Phosphoinositide 3-kinase gamma) . PI3Kγ is a lipid kinase that plays a crucial role in cell growth, proliferation, differentiation, motility, survival and intracellular trafficking .
Mode of Action
This compound acts as an inhibitor of PI3Kγ . By inhibiting PI3Kγ, it prevents the activation of downstream signaling pathways that are critical for the proliferation and survival of certain types of cells .
Biochemical Pathways
The inhibition of PI3Kγ by this compound affects multiple biochemical pathways. Most notably, it impacts the PI3K/AKT/mTOR pathway , which is involved in cell cycle progression, growth, and survival . By inhibiting PI3Kγ, the compound can disrupt these processes, potentially leading to the suppression of disease progression in conditions such as cancer .
Result of Action
The inhibition of PI3Kγ by this compound can lead to a variety of molecular and cellular effects. For instance, it can result in the suppression of cell proliferation and survival, particularly in cells that are dependent on the PI3K/AKT/mTOR pathway . This can potentially lead to the suppression of disease progression in conditions such as cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorophenyl)-4-[(2-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine typically involves the condensation of aminopyrazoles with various reagents. One common method includes the reaction of aminopyrazoles with 1,3-diketones or unsaturated ketones under controlled conditions . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chlorophenyl)-4-[(2-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where nucleophiles replace the chlorine atom on the phenyl ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced pyrazolo[1,5-a]pyrazine derivatives.
Substitution: Formation of substituted pyrazolo[1,5-a]pyrazine derivatives with various nucleophiles.
Scientific Research Applications
2-(3-Chlorophenyl)-4-[(2-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical sensors.
Comparison with Similar Compounds
Similar Compounds
Zaleplon: A sedative agent with a pyrazolo[1,5-a]pyrimidine scaffold.
Indiplon: Another sedative agent with a similar structure.
Ocinaplon: An anxiolytic agent with a pyrazolo[1,5-a]pyrimidine core.
Uniqueness
2-(3-Chlorophenyl)-4-[(2-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of a chlorophenyl group and a methylbenzylthio group differentiates it from other pyrazolo[1,5-a]pyrazine derivatives, potentially leading to unique therapeutic applications and research opportunities.
Properties
IUPAC Name |
2-(3-chlorophenyl)-4-[(2-methylphenyl)methylsulfanyl]pyrazolo[1,5-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3S/c1-14-5-2-3-6-16(14)13-25-20-19-12-18(23-24(19)10-9-22-20)15-7-4-8-17(21)11-15/h2-12H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRFIFSGPOKDZGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NC=CN3C2=CC(=N3)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.